2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiadiazole ring condensed with a pyrimidinone moiety. Synthetically, it is derived from 2-amino-1,3,4-thiadiazoles and β-keto esters or cyanoacetates, though traditional methods often suffer from low yields due to competing pathways (e.g., formation of 5,6-dihydro-5-imino derivatives) . Recent advances in one-pot multicomponent reactions (MCRs) and catalysts like polyphosphoric acid (PPA) or vanadium oxide on fluorapatite have improved synthetic efficiency . Despite challenges in regioselective substitution, derivatives of this scaffold exhibit diverse bioactivities, making it a versatile lead structure in drug discovery.
Properties
IUPAC Name |
2-amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c6-4-8-9-3(10)1-2-7-5(9)11-4/h1-2H,(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQLGXADYGMHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N(C1=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot reaction. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions. The process typically starts with the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate under catalytic conditions . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst, which facilitates the multicomponent reaction between 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds in ethanol solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Cyclization Reactions with Hydrazine Derivatives
2-Amino-5H- thiadiazolo[3,2-a]pyrimidin-5-one reacts with hydrazine hydrate or phenylhydrazine under reflux in EtOH/DMF to form tricyclic pyrazolo-thiadiazolopyrimidinones (Fig. 1). Key products include:
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3-Aminopyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one (via hydrazine)
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3-Phenylpyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-one (via phenylhydrazine)
These reactions proceed via nucleophilic attack at the nitrile group, followed by cyclization and tautomerization . IR and NMR data confirm the loss of nitrile functionality post-reaction .
Nucleophilic Additions with Active Nitriles
The compound undergoes Michael addition with malononitrile or ethyl cyanoacetate in acetic acid/ammonium acetate to yield pyridothiadiazolopyrimidines (Fig. 2). Proposed intermediates include:
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Michael adduct (E) : Formed via nitrile attack at the β-carbon.
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Imino-perhydropyridine (F) : Generated through ammonia-mediated cyclization.
Final products exhibit fused pyridine rings, confirmed by spectral analysis .
| Reagent | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Malononitrile | Pyrido[3,4-e]thiadiazolo[3,2-a]pyrimidine | 78 | |
| Ethyl cyanoacetate | Ethyl 4-oxo-pyrido[3,4-e]thiadiazolo... | 82 |
Substitution Reactions at the 2-Position
The amino group facilitates alkylation or sulfonation. For example:
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Alkylation : Treatment with alkyl halides in polyphosphoric acid (PPA) yields 2-alkylthio derivatives .
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Oxidation : 2-Alkylthio groups are oxidized to sulfoxides or sulfones using mCPBA (meta-chloroperbenzoic acid) .
Example :
2-Ethylthio-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one oxidizes to the corresponding sulfone (m.p. 121–123°C) .
Reactions with Diketones and Ketonitriles
Reactions with acetylacetone or benzoyl acetone in tetrahydrofuran (THF) with DBU produce pyran-fused derivatives (Fig. 3). Key steps include:
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Enolate formation from diketones.
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Michael addition to the thiadiazolopyrimidine core.
| Reagent | Product Type | Biological Activity | Reference |
|---|---|---|---|
| Acetylacetone | Pyrano[3,4-e]thiadiazolo... | Antimicrobial (Gram+) | |
| Benzoyl acetonitrile | Benzopyrano-thiadiazolo... | Cytotoxic (IC₅₀: 8.2 μM) |
Formation of Tetracyclic Systems
Reactions with α-aminoazoles (e.g., 5-aminotetrazole) yield tetracyclic compounds (Fig. 4). For instance:
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5-Aminotetrazole → Tetrazolo[1,5-c]thiadiazolo[3,2-a]pyrimidin-5-one
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3-Amino-1,2,4-triazole → Triazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-5-one
These derivatives show enhanced antimicrobial activity against E. coli and P. aeruginosa due to amino/hydroxyl substituents .
Oxidative Coupling and Annulation
The compound participates in one-pot annulation with aldehydes and active methylene compounds (e.g., malononitrile) under green catalysts like V₂O₅/FAp. This method achieves:
Key Mechanistic Insights
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Electron-Deficient Core : The thiadiazole ring directs electrophilic substitutions and stabilizes intermediates.
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Amino Group Reactivity : Facilitates nucleophilic additions and cyclizations, enabling diverse ring formations .
This compound’s modular reactivity makes it invaluable for synthesizing bioactive heterocycles, particularly antimicrobial and anticancer agents .
Scientific Research Applications
2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Medicine: It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives are highly dependent on substituent patterns, heterocyclic modifications, and target specificity. Below is a systematic comparison with key analogs:
Substituent-Dependent Activity
Position 2 Modifications
- 7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Activity: Potent xanthine oxidase (XO) inhibition (IC₅₀ = 2.1–8.3 µM), crucial for treating hyperuricemia and gout . SAR Insight: Phenoxymethyl at position 2 enhances XO binding via hydrophobic interactions, while methyl at position 7 stabilizes the pyrimidinone ring .
RUC-1 (2-Fluoro-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)
Position 7 Modifications
- 2-(5-Fluoro-1-methylindol-3-yl)-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (8j) Activity: Broad-spectrum biofilm dispersal (MBIC₅₀ = 4–16 µg/mL) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive pathogens . SAR Insight: A phenyl group at position 7 improves lipophilicity and biofilm penetration, outperforming methyl or thiophene analogs .
- 6-Chloro-7-methyl-2-(4-((2-(piperidin-1-yl)ethylamino)methyl)phenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (MTDP4(9)) Activity: Anticancer activity against breast (T-47D, IC₅₀ = 9.2 µM) and lung (NCI-H226, IC₅₀ = 11.4 µM) cancer cell lines . SAR Insight: Chlorine at position 6 and a piperidine-ethylamino group enhance DNA intercalation and serum albumin binding .
Heterocyclic Core Modifications
[1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-one Hybrids (e.g., 9d)
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one Derivatives
Biological Activity
2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of thiadiazole derivatives, which have been studied for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is C4H4N4S, and its structure features a thiadiazole ring fused with a pyrimidine moiety. The compound's synthesis often involves reactions with various amines and carbonyl compounds to yield derivatives with enhanced biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. For instance:
- In vitro studies demonstrated that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- A comparative analysis showed that certain synthesized derivatives had better antimicrobial efficacy than standard antibiotics .
Antifungal Activity
The antifungal potential of this compound has also been investigated:
- Research indicated that derivatives containing the thiadiazole ring displayed moderate to potent antifungal activity against phytopathogenic fungi. For example, one study reported an inhibitory rate of 67-89% against several strains .
- The mechanism of action appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer properties of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one have been explored in various studies:
- Compounds derived from this scaffold were shown to inhibit cancer cell proliferation in vitro. For instance, specific derivatives demonstrated significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of 2-amino-thiadiazole derivatives evaluated their biological activities. The synthesized compounds were screened for their antibacterial and antifungal activities using standard protocols. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of conventional antifungal agents .
Case Study 2: Molecular Docking Studies
Molecular docking studies were performed to assess the binding affinity of 2-amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives to the active site of target proteins involved in cancer progression. The results indicated strong interactions with key residues in the target proteins, suggesting a promising lead for further development .
Data Summary
| Activity | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed; better than controls |
| Antifungal | Phytopathogenic fungi | Inhibitory rates between 67-89% |
| Anticancer | MCF-7, MDA-MB-231 | Induced apoptosis; modulated cell cycle |
Q & A
Q. What are the common synthetic routes for 2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and its derivatives?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Traditional methods : Cyclization of 2-aminothiadiazole derivatives with ethyl acetoacetate, followed by hydrolysis and acid-mediated cyclization (e.g., using polyphosphoric acid) .
- One-pot multicomponent reactions : For example, ultrasound-promoted synthesis using malononitrile, aromatic aldehydes, and thiosemicarbazide in ethanol with NaOH as a catalyst, achieving high yields (75–88%) under mild conditions .
- Phosphorus oxychloride-mediated cyclization : Used to fuse aromatic acids with precursor thiadiazole intermediates, yielding derivatives like 2-aryl-substituted compounds .
Q. Key Considerations :
Q. What characterization techniques are essential for confirming the structure of synthesized derivatives?
Methodological Answer:
Q. Which biological activities have been reported for this compound class?
Methodological Answer:
- Antimicrobial Activity : Derivatives with 4-chlorophenyl or 4-nitrophenyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Xanthine Oxidase Inhibition : 7-Methyl-2-(phenoxymethyl) derivatives exhibit IC values of 0.8–3.2 µM, comparable to allopurinol .
- Antiplatelet Activity : RUC-1, a thiadiazolo-pyrimidinone derivative, inhibits αIIbβ3 receptor binding (IC = 1.2 µM) and platelet aggregation .
Advanced Research Questions
Q. How do structural modifications at specific positions influence bioactivity? (SAR Analysis)
Methodological Answer:
Q. How can conflicting bioactivity data from different studies be resolved?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., bacterial strain, inoculum size) to minimize variability in antimicrobial studies .
- Substituent-Specific Analysis : Compare activities of derivatives with identical substituents (e.g., 4-nitrophenyl vs. 4-aminophenyl) to isolate electronic effects .
- Crystallographic Validation : Use X-ray structures (e.g., αIIbβ3-RUC-1 complex) to confirm binding interactions and explain potency discrepancies .
Q. What methodological considerations are critical for optimizing synthetic yields?
Methodological Answer:
Q. How effective are computational methods in predicting bioactivity?
Methodological Answer:
Q. What advanced applications exist beyond antimicrobial activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
